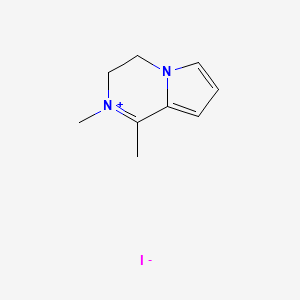
ethyl 1,4-dimethylpyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure It is characterized by the presence of two methyl groups at positions 1 and 4, and an ethyl ester group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1,4-dimethylpyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst. The reaction proceeds through an esterification process, resulting in the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and suitable solvents.
Major Products Formed
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-carbinols.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways involving pyrrole derivatives.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mécanisme D'action
The mechanism of action of ethyl 1,4-dimethylpyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in further biochemical reactions. The pyrrole ring structure allows for interactions with biological macromolecules, potentially influencing enzyme activity and receptor binding.
Comparaison Avec Des Composés Similaires
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
4-methyl-1H-pyrrole-2-carboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.
1,4-dimethyl-1H-pyrrole-2-carboxylic acid:
Ethyl 1,4-dimethyl-1H-pyrrole-2-carboxylate stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
ethyl 1,4-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9(11)8-5-7(2)6-10(8)3/h5-6H,4H2,1-3H3 |
Clé InChI |
RTMZQYLWXSTXBY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=CN1C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Ethyl-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B8766198.png)




![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one](/img/structure/B8766242.png)
![4-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8766248.png)
